molecular formula C16H16Cl2N4OS B4363707 5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B4363707
M. Wt: 383.3 g/mol
InChI Key: BDQJBJRXYPJEKC-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative, followed by cyclization with appropriate pyrazolo[4,3-d]pyrimidine precursors. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution and subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrazolo[4,3-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno(2,3-d)pyrimidin-4(3H)-one
  • 2-((3,4-dichlorobenzyl)thio)-5-(4-fluorophenyl)-3-phenylthieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of the pyrazolo[4,3-d]pyrimidine core. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylsulfanyl]-2,6-diethylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4OS/c1-3-21-8-13-14(20-21)15(23)22(4-2)16(19-13)24-9-10-5-6-11(17)7-12(10)18/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQJBJRXYPJEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 5
Reactant of Route 5
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Reactant of Route 6
Reactant of Route 6
5-[(2,4-dichlorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

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